![molecular formula C9H9N5O3S B12600782 1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- CAS No. 878407-84-2](/img/structure/B12600782.png)
1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- is a complex organic compound that belongs to the tetrazole family. Tetrazoles are known for their high nitrogen content and are often used in various chemical and pharmaceutical applications due to their unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- typically involves the reaction of appropriate nitriles with sodium azide in the presence of a catalyst. Common catalysts include zinc salts, which facilitate the cycloaddition reaction to form the tetrazole ring . The reaction is usually carried out in an aqueous environment or using organic solvents like dimethylformamide (DMF) under microwave irradiation to accelerate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact.
化学反応の分析
Types of Reactions
1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF under microwave irradiation.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted tetrazoles with various functional groups.
科学的研究の応用
1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of high-energy materials and as a stabilizer in various formulations.
作用機序
The mechanism of action of 1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include inhibition of microbial growth and modulation of biochemical pathways in cells .
類似化合物との比較
Similar Compounds
1-Methyl-1H-tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-Substituted tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, exhibiting diverse chemical reactivity and applications.
Uniqueness
1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitrophenoxy and methylthio groups enhances its versatility in chemical synthesis and potential biological activity.
特性
CAS番号 |
878407-84-2 |
|---|---|
分子式 |
C9H9N5O3S |
分子量 |
267.27 g/mol |
IUPAC名 |
1-(methylsulfanylmethyl)-5-(4-nitrophenoxy)tetrazole |
InChI |
InChI=1S/C9H9N5O3S/c1-18-6-13-9(10-11-12-13)17-8-4-2-7(3-5-8)14(15)16/h2-5H,6H2,1H3 |
InChIキー |
QWJPBSUBPPPOFK-UHFFFAOYSA-N |
正規SMILES |
CSCN1C(=NN=N1)OC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


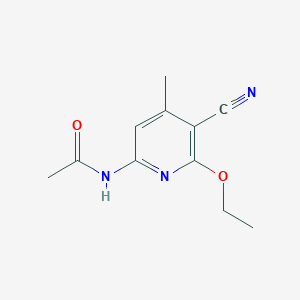
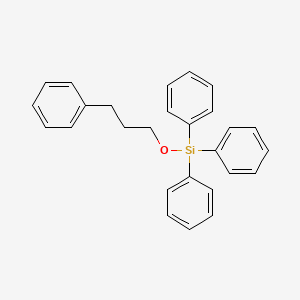
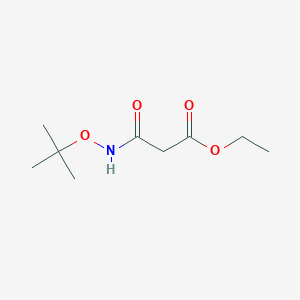
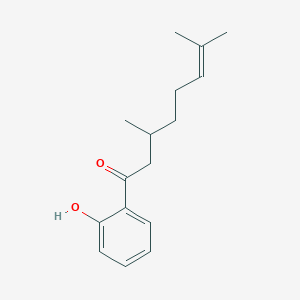
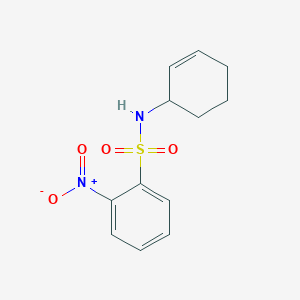
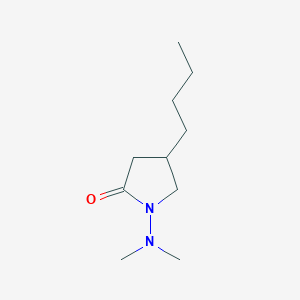
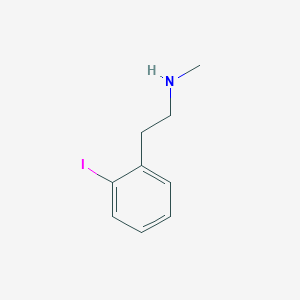
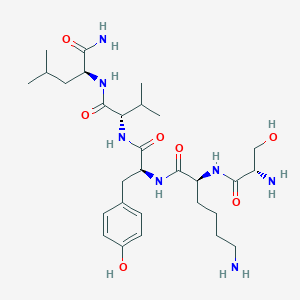
![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)
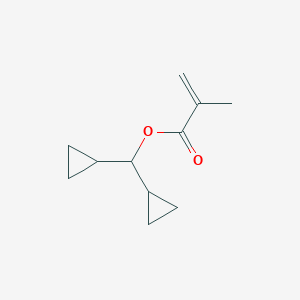
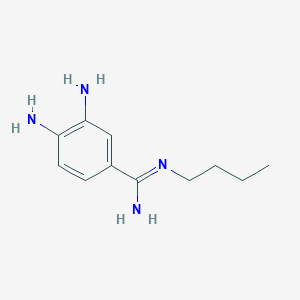
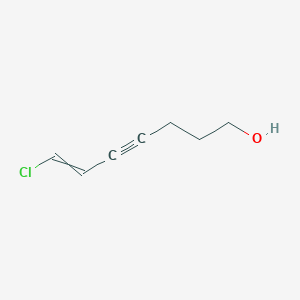
![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)
![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)
